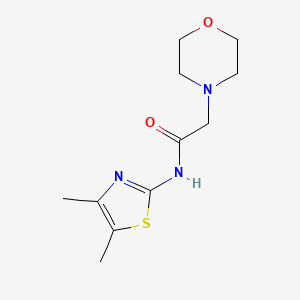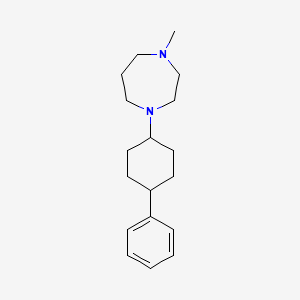
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA was first identified in the late 1990s and has since been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is not fully understood, but it is believed to work through the activation of the immune system. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the immune response. This immune activation can lead to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its immune-activating properties, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to increase blood flow to tumors, leading to increased oxygenation and potentially enhancing the effects of other cancer treatments. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has also been shown to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established, allowing for consistent and reproducible results. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide can be difficult to work with due to its low solubility in water and other solvents. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been shown to have varying effects depending on the type of cancer being treated, making it important to carefully select appropriate experimental models.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. One area of interest is in combination therapies, where N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is used in conjunction with other cancer treatments to enhance their effects. Another area of interest is in developing new formulations of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide that can improve its solubility and efficacy. Finally, further research is needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide and its potential applications in cancer treatment.
Synthesemethoden
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been well-established and optimized over the years, allowing for the efficient production of the drug in large quantities.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential use in cancer treatment. Scientific research has shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide can induce tumor cell death and inhibit the growth of cancer cells in vitro and in vivo. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8-9(2)17-11(12-8)13-10(15)7-14-3-5-16-6-4-14/h3-7H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUCDDZOFAKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(morpholin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)


![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)


![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)


![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)